REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH2:9]([C:11]1[CH:12]=[N:13][C:14](Cl)=[N:15][CH:16]=1)[CH3:10].C(=O)([O-])[O-].[K+].[K+]>>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:14]2[N:15]=[CH:16][C:11]([CH2:9][CH3:10])=[CH:12][N:13]=2)=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.121 mL
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=NC(=NC1)Cl
|
Name
|
|
Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(OC2=NC=C(C=N2)CC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |